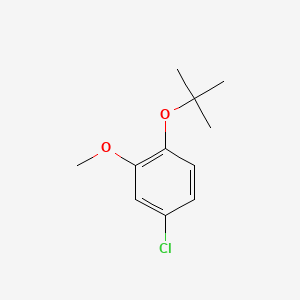
2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD11207308 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Vorbereitungsmethoden
The synthesis of MFCD11207308 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Analyse Chemischer Reaktionen
MFCD11207308 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically carried out under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium compounds, which are significant in drug development .
Wissenschaftliche Forschungsanwendungen
MFCD11207308 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations, including multicomponent reactions . In biology and medicine, it is explored for its potential in drug development due to its ability to form stable compounds with biological activity . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of MFCD11207308 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with water radical cations to form quaternary ammonium cations . This interaction is facilitated by the unique structure of the compound, which allows it to participate in these reactions under mild conditions.
Vergleich Mit ähnlichen Verbindungen
MFCD11207308 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD11207308 apart is its stability and ability to participate in a wide range of chemical reactions under mild conditions . This makes it a valuable compound for various scientific and industrial applications.
Conclusion
MFCD11207308 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in synthetic transformations and drug development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for exploring its full potential in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H13ClO |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-chloro-5-ethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QYNMXCGOBRQCJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=C(C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)


![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)

